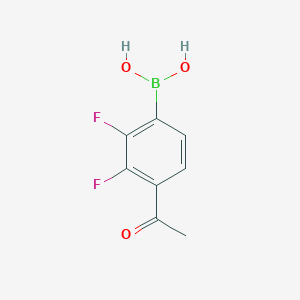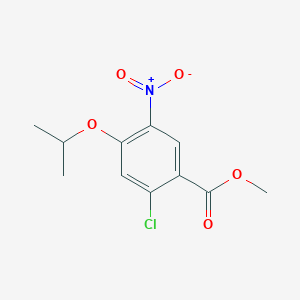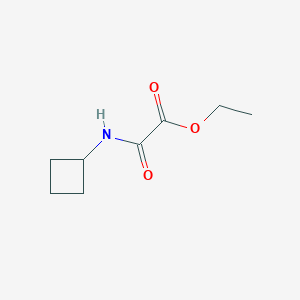
Acide 4-acétyl-2,3-difluorophénylboronique
Vue d'ensemble
Description
4-Acetyl-2,3-difluorophenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an acetyl group and two fluorine atoms on a phenyl ring, along with a boronic acid functional group. The unique structural features of 4-Acetyl-2,3-difluorophenylboronic acid make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
4-Acetyl-2,3-difluorophenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 4-Acetyl-2,3-difluorophenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the 4-Acetyl-2,3-difluorophenylboronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by 4-Acetyl-2,3-difluorophenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is used as a reactant in chemical reactions, and its bioavailability would depend on the specific conditions of the reaction .
Result of Action
The action of 4-Acetyl-2,3-difluorophenylboronic acid in the Suzuki-Miyaura coupling reaction results in the formation of carbon-carbon bonds . This can lead to the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides . These compounds have shown significant cytostatic activity in various cell lines .
Action Environment
The action, efficacy, and stability of 4-Acetyl-2,3-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively in a variety of conditions.
Analyse Biochimique
Biochemical Properties
4-Acetyl-2,3-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds in organic synthesis . The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. Additionally, 4-Acetyl-2,3-difluorophenylboronic acid can interact with enzymes and proteins involved in metabolic pathways, influencing their activity and function.
Cellular Effects
4-Acetyl-2,3-difluorophenylboronic acid has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance . Additionally, 4-Acetyl-2,3-difluorophenylboronic acid can impact cell proliferation and apoptosis, affecting overall cell function and health.
Molecular Mechanism
The molecular mechanism of 4-Acetyl-2,3-difluorophenylboronic acid involves its interaction with biomolecules such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting or activating their function. For example, in the Suzuki–Miyaura coupling reaction, 4-Acetyl-2,3-difluorophenylboronic acid interacts with palladium catalysts to facilitate the transmetalation process, leading to the formation of carbon-carbon bonds . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetyl-2,3-difluorophenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Acetyl-2,3-difluorophenylboronic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-Acetyl-2,3-difluorophenylboronic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, 4-Acetyl-2,3-difluorophenylboronic acid can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
4-Acetyl-2,3-difluorophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For example, 4-Acetyl-2,3-difluorophenylboronic acid may modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization.
Transport and Distribution
Within cells and tissues, 4-Acetyl-2,3-difluorophenylboronic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Additionally, 4-Acetyl-2,3-difluorophenylboronic acid may be taken up by specific cell types, affecting its distribution within different tissues.
Subcellular Localization
The subcellular localization of 4-Acetyl-2,3-difluorophenylboronic acid can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 4-Acetyl-2,3-difluorophenylboronic acid may localize to the mitochondria, where it can influence energy production and metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,3-difluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is catalyzed by a palladium complex, often in the presence of a base such as potassium carbonate. The reaction conditions are generally mild, with the reaction being carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of 4-Acetyl-2,3-difluorophenylboronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-2,3-difluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), mild temperatures.
Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), room temperature.
Substitution: Nucleophiles (e.g., amines or alcohols), solvent (e.g., dichloromethane), room temperature.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted phenylboronic acids.
Comparaison Avec Des Composés Similaires
3,4-Difluorophenylboronic acid: Similar structure but lacks the acetyl group.
2,4-Difluorophenylboronic acid: Similar structure but with different fluorine atom positions.
4-Formylphenylboronic acid: Similar structure but with a formyl group instead of an acetyl group.
Uniqueness: 4-Acetyl-2,3-difluorophenylboronic acid is unique due to the presence of both an acetyl group and two fluorine atoms on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile reagent in organic synthesis and a valuable compound in scientific research .
Propriétés
IUPAC Name |
(4-acetyl-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O3/c1-4(12)5-2-3-6(9(13)14)8(11)7(5)10/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOABRFNDIGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)


